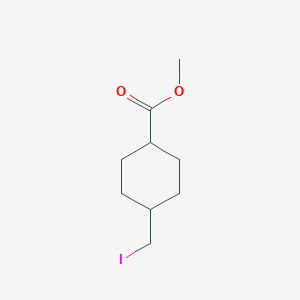
Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate is an organic compound with a cyclohexane ring substituted with an iodomethyl group and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate typically involves the iodination of a precursor compound, such as Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate. The iodination reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The process would also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The iodomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild heating.
Reduction: Lithium aluminum hydride, dry ether, and low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: New compounds with different functional groups replacing the iodomethyl group.
Reduction: Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate.
Oxidation: Methyl trans-4-(carboxymethyl)cyclohexane-1-carboxylate.
Applications De Recherche Scientifique
Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate depends on its specific application. In substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate
- Methyl trans-4-(bromomethyl)cyclohexane-1-carboxylate
- Methyl trans-4-(chloromethyl)cyclohexane-1-carboxylate
Uniqueness
Methyl trans-4-(iodomethyl)cyclohexane-1-carboxylate is unique due to the presence of the iodomethyl group, which is a good leaving group in substitution reactions. This makes it particularly useful in organic synthesis for introducing new functional groups.
Propriétés
Formule moléculaire |
C9H15IO2 |
|---|---|
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
methyl 4-(iodomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15IO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6H2,1H3 |
Clé InChI |
TYLYHONKXWQAHU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC(CC1)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


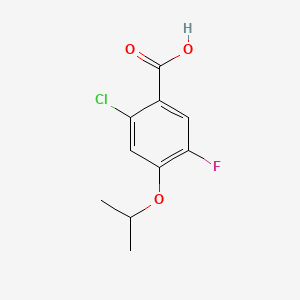
![(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate](/img/structure/B14028997.png)
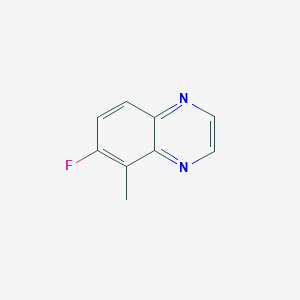





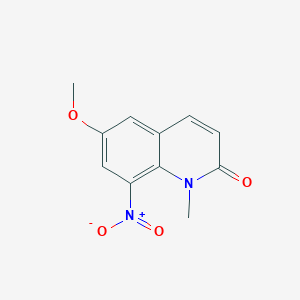
![2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029053.png)
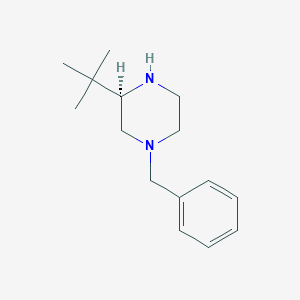

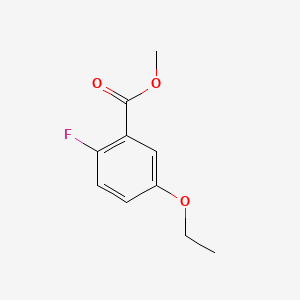
![8-Oxabicyclo[3.2.1]octan-2-ol](/img/structure/B14029068.png)
